![molecular formula C21H17FN4O B11531003 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311776-36-0](/img/structure/B11531003.png)
2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde, 3-cyanopyridine, and cyclohexanone in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired hexahydroquinoline derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways.
Antimicrobial Activity
The compound has demonstrated significant inhibitory effects against a range of bacterial strains. Its antimicrobial properties suggest potential development as a new class of antibiotics.
Biological Research
Calcium Channel Blockers
Studies on hexahydroquinoline derivatives have revealed that modifications at specific positions can enhance selectivity for T-type calcium channels over L-type channels. This selectivity is crucial for developing treatments for conditions such as hypertension and chronic pain.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors involved in disease processes. Detailed studies using molecular docking and biochemical assays are often conducted to elucidate these mechanisms.
Case Studies
Study Focus | Findings |
---|---|
Anticancer Research | Induces G2/M phase cell cycle arrest in cancer cell lines; promotes apoptosis through mitochondrial pathways. |
Antimicrobial Studies | Exhibits significant inhibitory effects against various bacterial strains comparable to established antibiotics. |
Calcium Channel Blockers | Enhances selectivity for T-type over L-type calcium channels, indicating potential for treating hypertension. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds to 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other hexahydroquinoline derivatives and compounds with similar functional groups. These compounds may share some biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological activities and applications.
Biological Activity
The compound 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family, which has garnered interest due to its potential biological activities. This article discusses its structural characteristics, mechanisms of action, and biological activities based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is C27H21FN4O, with a molecular weight of approximately 450.48 g/mol. The compound features a complex structure that includes a hexahydroquinoline core and various functional groups that may influence its biological activity.
Structural Formula
- Molecular Formula : C27H21FN4O
- SMILES Notation :
C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=C(C=C3)F)C#N)N)C4=CN=CC=C4)C5=CC=CC=C5
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of various enzymes and receptors involved in critical biological pathways:
- Calcium Channel Blockade : Research indicates that derivatives of hexahydroquinoline can act as calcium channel blockers, particularly targeting L-type and T-type calcium channels. This mechanism is crucial in cardiovascular and neurological applications .
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : Some studies have indicated that related compounds exhibit antibacterial and antifungal activities, potentially making them candidates for developing new antimicrobial agents .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Studies
- Calcium Channel Blockers : A study on the structure-activity relationship (SAR) of hexahydroquinoline derivatives demonstrated that modifications at the C-4 position significantly enhanced selectivity for T-type calcium channels over L-type channels. This modification could lead to more effective treatments for conditions such as hypertension and chronic pain .
- Anticancer Research : In vitro studies have shown that compounds similar to 2-amino derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .
- Antimicrobial Studies : The compound has been tested against a range of bacterial strains, showing significant inhibitory effects comparable to established antibiotics. This suggests potential for development as a new antimicrobial agent .
Properties
CAS No. |
311776-36-0 |
---|---|
Molecular Formula |
C21H17FN4O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-amino-1-(4-fluorophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H17FN4O/c22-14-6-8-15(9-7-14)26-17-4-1-5-18(27)20(17)19(16(11-23)21(26)24)13-3-2-10-25-12-13/h2-3,6-10,12,19H,1,4-5,24H2 |
InChI Key |
ZLICYNSGOUKIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CN=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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